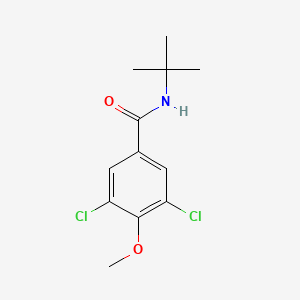
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide, also known as BML-210, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of CK2, which is involved in various cellular processes. It has also been found to induce apoptosis in cancer cells and inhibit their migration and invasion. Additionally, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized using various methods. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide. One direction is to explore its potential in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it can be optimized for therapeutic use. Additionally, further studies can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide is a chemical compound that has shown potential in scientific research applications, particularly in the field of cancer research. It can be synthesized using various methods and has been found to inhibit the activity of CK2, induce apoptosis in cancer cells, and have anti-inflammatory effects. While it has several advantages for laboratory experiments, such as low toxicity, it also has limitations, such as low solubility in water. Further research can be conducted to explore its potential in the treatment of other diseases and to optimize its synthesis method.
合成方法
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can be synthesized using various methods. One method involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvent like dichloromethane or dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide.
科学研究应用
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has shown potential in scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
属性
IUPAC Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)7-5-8(13)10(17-4)9(14)6-7/h5-6H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXKTQVQGASEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

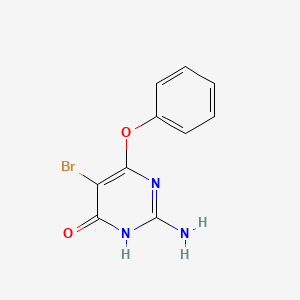
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
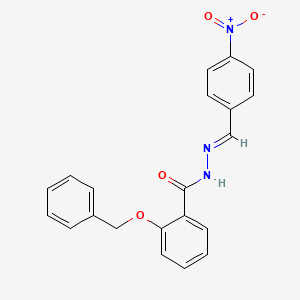
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
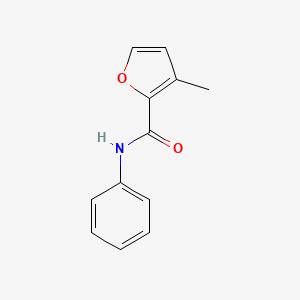
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
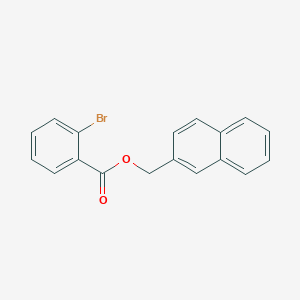
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
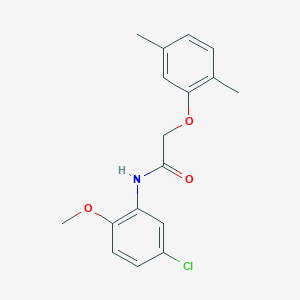

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)